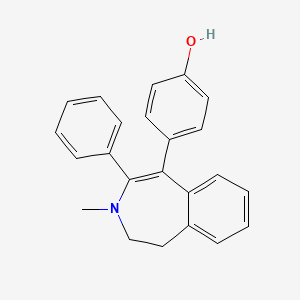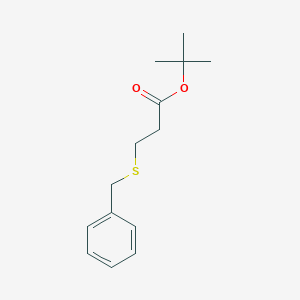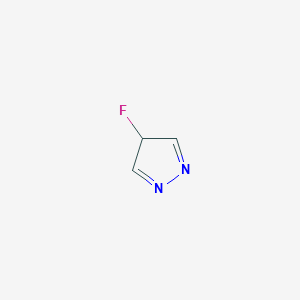![molecular formula C19H21NO2 B12615535 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one CAS No. 919083-22-0](/img/structure/B12615535.png)
1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl group, an anilino group, and a but-2-en-1-one moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one typically involves a multi-step process. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction forms the core structure, which can then be further modified through various chemical reactions to introduce the isopropoxy and anilino groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and anilino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The electron-withdrawing and donating properties of the phenyl and anilino groups play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares the isopropoxy group but differs in the core structure.
Phenylacetone: Similar phenyl group but lacks the anilino and but-2-en-1-one moieties.
Cinnamyl alcohol: Contains a phenyl group and an alcohol functional group but differs in overall structure.
Uniqueness: 1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919083-22-0 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
1-phenyl-3-(2-propan-2-yloxyanilino)but-2-en-1-one |
InChI |
InChI=1S/C19H21NO2/c1-14(2)22-19-12-8-7-11-17(19)20-15(3)13-18(21)16-9-5-4-6-10-16/h4-14,20H,1-3H3 |
Clé InChI |
QAMJUIYULKSNRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)

![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)


![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
